2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide
Description
2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a piperazine moiety, and a phenylacetamide group
Properties
IUPAC Name |
2-[4-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-22-8-10-24(11-9-22)17(26)13-27-18-21-20-15(23(18)2)12-16(25)19-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVJDXDLZQXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NN=C(N2C)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the piperazine moiety and the phenylacetamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propanediol
- (4-methylpiperazin-1-yl) (1-phenyl-1H-pyrazol-4-yl)methanone
- 5- [2-Ethoxy-5 [ (4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3- (2-methylpropyl)-6,7-dihydro-1H-pyrazol [4,3-d]pyrimidin-7-one
Uniqueness
What sets 2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and piperazine moiety, in particular, enhances its potential as a versatile building block in synthetic chemistry and its activity in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
